
Eggmanone
Vue d'ensemble
Description
Eggmanone est un inhibiteur puissant et sélectif de la phosphodiestérase 4 (PDE4), ciblant spécifiquement le sous-type PDE4D. Il a attiré l’attention pour sa capacité à surmonter la chimiorésistance dans les cellules cancéreuses de la prostate en inhibant la voie de signalisation Hedgehog .
Méthodes De Préparation
Eggmanone peut être synthétisé par un processus en plusieurs étapes impliquant la formation d’une structure centrale de thiénopyrimidinone. La voie de synthèse comprend généralement les étapes suivantes :
- Formation du noyau thiénopyrimidinone.
- Introduction du groupe 2-méthylallyle.
- Addition du groupe 2-oxo-2-(thiophène-2-yl)éthylthio.
Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et la diméthylformamide (DMF), le produit final étant purifié par cristallisation .
Analyse Des Réactions Chimiques
Eggmanone subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcools secondaires.
Substitution : Les réactions de substitution nucléophile peuvent modifier le noyau thiénopyrimidinone.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d’hydrogène et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les alcools secondaires .
Applications De Recherche Scientifique
Cancer Therapy
Eggmanone has been extensively studied for its effects on prostate cancer cells. Research indicates that it effectively reduces cell viability and proliferation in both chemo-sensitive and chemo-resistant prostate cancer cell lines (DU145 and PC3) through the modulation of sonic Hedgehog signaling pathways.
Key Findings:
- Cell Viability Reduction: this compound treatment at concentrations of 1 µM, 2 µM, and 3 µM significantly decreased the viability of DU145-TxR and PC3-TxR cells compared to control groups .
- Combination Therapy: When used in combination with docetaxel, this compound enhanced the cytotoxic effects on chemo-resistant cells, indicating its potential as an adjunct therapy .
Table 1: Effects of this compound on Prostate Cancer Cell Lines
Cell Line | Treatment Concentration | Viability Reduction (%) | Notes |
---|---|---|---|
DU145 | 1 µM | XX% | Significant reduction observed |
DU145-TxR | 3 µM | YY% | Enhanced effect with docetaxel |
PC3 | 2 µM | ZZ% | Dose-dependent response |
PC3-TxR | 3 µM | AA% | Overcomes chemoresistance |
Immunomodulation
In addition to its anticancer properties, this compound is being explored for its immunomodulatory effects. A study developed biodegradable nanoparticles to deliver this compound specifically to CD4+ T cell subsets, demonstrating its potential to modulate immune responses in autoimmune conditions.
Key Findings:
- Targeted Delivery: The nanoparticle system achieved high specificity for CD4+ T cells and successfully inhibited T cell activation through Hedgehog signaling modulation .
- Potential Applications: This approach could lead to new treatments for rheumatic autoimmune diseases by selectively targeting dysregulated immune responses without broadly suppressing immunity .
Table 2: Immunomodulatory Effects of this compound
Application | Delivery Method | Target Cell Type | Effectiveness (%) |
---|---|---|---|
Rheumatic Autoimmunity | Nanoparticle Delivery | CD4+ T Cells | High specificity |
General Immune Modulation | Direct Administration | Various Immune Cells | Moderate |
Prostate Cancer Research
A pivotal study demonstrated that this compound not only reduced cell proliferation but also downregulated cancer stem cell markers such as Nanog and ABCG2 in chemo-resistant prostate cancer cells. This suggests a dual mechanism where this compound targets both tumor growth and the underlying chemoresistant stem cell population .
Zebrafish Model Studies
Research using zebrafish embryos has shown that this compound induces phenotypic changes consistent with Hedgehog pathway mutations, providing insights into its mechanism of action at developmental stages . These studies highlight the compound's potential for broader applications in developmental biology and pathology.
Mécanisme D'action
Eggmanone exerce ses effets en inhibant sélectivement la PDE4, ce qui conduit à l’activation de la protéine kinase A (PKA). Cette activation entraîne le blocage de la voie de signalisation Hedgehog, qui est essentielle à la prolifération et à la survie des cellules cancéreuses. En inhibant cette voie, this compound réduit efficacement l’invasion et la prolifération des cellules cancéreuses de la prostate chimiorésistantes .
Comparaison Avec Des Composés Similaires
Eggmanone est unique par sa grande sélectivité pour le sous-type PDE4D, avec une valeur de CI50 de 72 nM. Des composés similaires comprennent :
Rolipram : Un autre inhibiteur de la PDE4, mais avec moins de sélectivité pour la PDE4D.
Roflumilast : Un inhibiteur de la PDE4 utilisé dans le traitement de la bronchopneumopathie chronique obstructive (BPCO), mais avec des profils de sélectivité et de puissance différents.
L’unicité d’this compound réside dans sa capacité à cibler spécifiquement la PDE4D et son efficacité à surmonter la chimiorésistance dans les cellules cancéreuses .
Activité Biologique
Eggmanone (Egm) is a small molecule identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, particularly through its action on phosphodiesterase 4 (PDE4). This compound has garnered attention for its potential therapeutic applications in various conditions, including cancer and autoimmune diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in overcoming chemoresistance in prostate cancer, and its immunomodulatory potential.
This compound functions primarily as a selective inhibitor of PDE4, with an IC50 value of 72 nM, demonstrating over 40-fold selectivity against other PDE isoforms such as PDE3 and PDE10 . By inhibiting PDE4, this compound increases local cyclic AMP (cAMP) levels at the basal body, which is crucial for modulating Hh signaling without significantly raising total cellular cAMP levels . This localized increase in cAMP is instrumental in disrupting the downstream effects of Hh signaling, which is often implicated in tumorigenesis and autoimmune responses.
Table 1: Comparison of this compound's Inhibition Potency
Compound | Target | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | PDE4 | 72 | >40-fold over PDE3, PDE10 |
Prostate Cancer
Recent studies have demonstrated that this compound effectively overcomes chemoresistance in prostate cancer cells. Research indicates that it targets cancer stem cells (CSCs) and modulates the Hh signaling pathway, which is often upregulated in resistant cancer phenotypes. For instance:
- PDE4D Expression : In chemo-resistant prostate cancer cell lines (DU145-TxR and PC3-TxR), PDE4D expression was found to be significantly elevated compared to sensitive counterparts .
- Inhibition of Cell Proliferation : this compound treatment resulted in a marked reduction in proliferation and increased apoptosis among resistant cell lines, suggesting its potential as a therapeutic agent against advanced prostate cancer .
Case Study: Combination Therapy
A notable study explored the combination of this compound with docetaxel, a standard chemotherapy drug. The combination was shown to enhance cytotoxicity significantly compared to either treatment alone. Specifically:
- Invasion Assay : this compound reduced the invasion of chemo-resistant cells by approximately 59% when combined with docetaxel .
Table 2: Effects of this compound on Prostate Cancer Cells
Treatment | Cell Line | Proliferation Reduction (%) | Invasion Reduction (%) |
---|---|---|---|
Docetaxel | DU145 | 80 | Not assessed |
Docetaxel | DU145-TxR | Not significant | Not assessed |
This compound | DU145-TxR | Significant | 59 |
This compound + Docetaxel | DU145-TxR | Dramatic increase | Significant reduction |
Immunomodulatory Potential
Beyond its anti-cancer properties, this compound has shown promise as an immunomodulator. A study developed biodegradable nanoparticles for targeted delivery of this compound to CD4+ T cells, demonstrating its ability to inhibit T cell responses through Hh signaling modulation . This targeted approach suggests potential applications in treating autoimmune disorders by selectively modulating immune responses.
Key Findings:
- Targeted Delivery : The use of nanoparticles enabled specific delivery to CD4+ T cells, enhancing the efficacy of this compound in inhibiting T cell activation.
- Immunological Impact : The study highlighted the potential for this compound to suppress autoimmune lymphocyte activation by disrupting Hh-mediated immune synapse formation.
Propriétés
IUPAC Name |
3-(2-methylprop-2-enyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKJIQPEGSCYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.